![molecular formula C23H23NO5 B2913650 7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid CAS No. 1984073-82-6](/img/structure/B2913650.png)
7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . The molecule also contains an oxa-azabicyclo[3.3.1]nonane group, which is a type of bicyclic compound containing an oxygen and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and the various functional groups. The fluorene group is likely to contribute to the rigidity of the molecule, while the carbonyl groups may be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact nature of the functional groups .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
Chemical synthesis and structural analysis form a core area of research for compounds related to 7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid. For instance, Pádár et al. (2006) successfully prepared single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes through an intramolecular 1,3-dipolar cycloaddition, highlighting the potential for creating structurally complex molecules with this backbone (Pádár et al., 2006). Similarly, Mandal et al. (2005) reported an efficient synthesis of a constrained peptidomimetic using a related structure, emphasizing its utility in peptide-based drug discovery (Mandal et al., 2005).
Conformational and Reactivity Studies
Klepikova et al. (2003) focused on the steric structure of 7-alkoxyalkyl derivatives of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, using 1H NMR spectroscopy to reveal their conformational preferences in solution (Klepikova et al., 2003). This study provides insight into how the structure influences the chemical reactivity and physical properties of these compounds.
Applications in Organic Catalysis
Shibuya et al. (2009) developed a novel synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), demonstrating its effectiveness as a highly active organocatalyst for alcohol oxidation, suggesting potential applications in synthetic organic chemistry (Shibuya et al., 2009).
Molecular Design and Drug Discovery
Research into the 7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid framework has broad implications for drug discovery, particularly in the design of peptidomimetics and constrained amino acids that mimic the structure and function of biologically active peptides. For example, Mulzer et al. (2000) synthesized stereopure esters of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, showcasing the potential of such structures in the development of new pharmaceuticals (Mulzer et al., 2000).
Environmental and Green Chemistry
Gao et al. (2007) demonstrated a green catalytic process for synthesizing hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane, using aqueous H2O2 and tungstic acid as a catalyst. This approach highlights the environmental benefits of using water as the solvent and hydrogen peroxide as a green oxidant (Gao et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-22(26)21-14-9-24(10-15(21)12-28-11-14)23(27)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOESYVCRNIFAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

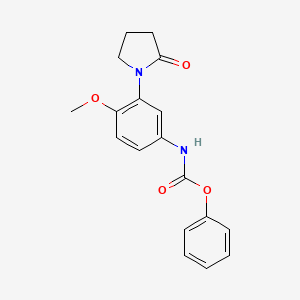

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1-ethyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2913572.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2913573.png)
![2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2913575.png)
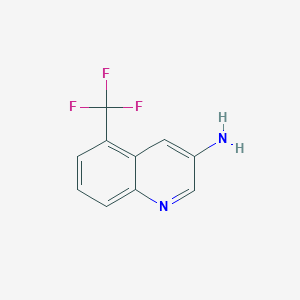
![N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide](/img/structure/B2913579.png)
amine hydrobromide](/img/no-structure.png)
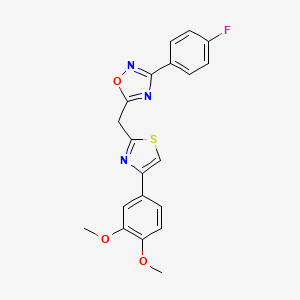
![4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2913585.png)
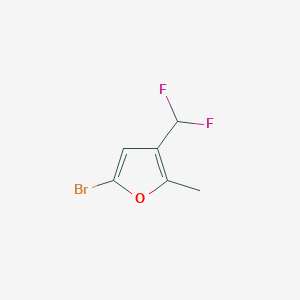
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913587.png)
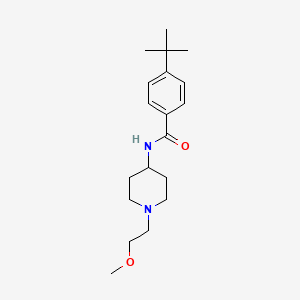
![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2913590.png)